molecular formula C13H10ClNO2 B594182 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene CAS No. 1355247-82-3

2-Chloro-4-methyl-1-(3-nitrophenyl)benzene

Cat. No.: B594182
CAS No.: 1355247-82-3
M. Wt: 247.678
InChI Key: AZKCSLHFFDCVBQ-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is an organic compound with the molecular formula C13H10ClNO2 It is a biphenyl derivative characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene typically involves a multi-step process. One common method is the nitration of 2-chloro-4-methylbiphenyl. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. Continuous flow microreactor systems can be employed to enhance the efficiency and safety of the nitration process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a polar solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the methyl group.

    Substituted Biphenyls: From nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-4-methyl-1-(3-nitrophenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons, often facilitated by a catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

2-chloro-4-methyl-1-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(8-10)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKCSLHFFDCVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742787
Record name 2-Chloro-4-methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-82-3
Record name 1,1′-Biphenyl, 2-chloro-4-methyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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